molecular formula C15H15NO3 B1376975 3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 1415719-38-8

3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B1376975
CAS No.: 1415719-38-8
M. Wt: 257.28 g/mol
InChI Key: LIAKWOGYGKVHHF-UHFFFAOYSA-N
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Description

3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and drug design. The presence of both an azabicyclo and a phenyl group in its structure makes it a versatile molecule for various chemical reactions and biological activities.

Biochemical Analysis

Biochemical Properties

3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, affecting the overall metabolic processes within the cell .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it binds to the active site of certain enzymes, preventing substrate access and thus inhibiting enzymatic activity . This binding can also lead to changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but can degrade over time when exposed to light and air . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For example, studies in rodents have shown that low doses can improve metabolic function, whereas high doses can cause liver toxicity and other adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell . The compound’s metabolism can lead to the formation of various metabolites, some of which may have biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the liver and kidneys, where it exerts its metabolic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione can be achieved through several methods. One common approach involves the photochemical decomposition of CHF2-substituted pyrazolines . This method is advantageous due to its simple operation and mild conditions, yielding the desired product in moderate to excellent yields. Another method involves the cyclization of 1,n-enynes and related reactions . These methods often require the use of transition metal catalysts and specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the development of green chemistry approaches, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug design, particularly as a scaffold for developing new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is unique due to its combination of an azabicyclo and phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(3-acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-8(17)9-5-4-6-10(7-9)16-13(18)11-12(14(16)19)15(11,2)3/h4-7,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAKWOGYGKVHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C3C(C2=O)C3(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401156294
Record name 3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(3-acetylphenyl)-6,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401156294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415719-38-8
Record name 3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(3-acetylphenyl)-6,6-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415719-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(3-acetylphenyl)-6,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401156294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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